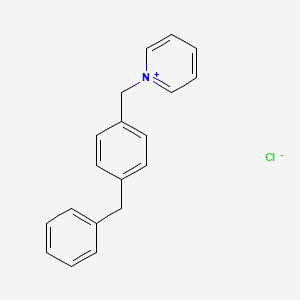

Benzyl-4-benzylpyridinium chloride

Description

Contextualization within Quaternary Pyridinium (B92312) Salts

Benzyl-4-benzylpyridinium chloride is a member of the broad class of compounds known as quaternary pyridinium salts. These are organic salts characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. The nitrogen atom is bonded to four carbon atoms, hence the term "quaternary." This structure results in a cationic molecule, which is paired with an anion, in this case, chloride.

Quaternary pyridinium salts are classified as cationic surfactants and are noted as unsaturated heterocyclic compounds. nih.govjst.go.jp The functional groups attached to the pyridine ring or the nitrogen atom can be varied extensively, leading to a vast library of compounds with diverse chemical and physical properties. jst.go.jp The general structure consists of a pyridinium cation and a halide or other anion. The synthesis of these salts is typically achieved through the quaternization of pyridine or its derivatives with an organic halide. srce.hr

Due to their unique properties, quaternary pyridinium salts have found applications in numerous areas of chemical research. They are utilized as ionic liquids, phase-transfer catalysts, and versatile intermediates in the synthesis of more complex nitrogen-containing heterocycles. nih.govrsc.org

Historical and Contemporary Significance in Academic Chemical Research

Historically, quaternary pyridinium salts were first recognized for their utility as effective germicides. nih.govjst.go.jp This marked their initial entry into the field of applied chemical research. Over time, extensive research has unveiled a much broader spectrum of applications, significantly modifying and expanding their importance. jst.go.jp

In contemporary academic research, these compounds, particularly N-benzyl pyridinium salts, have gained considerable significance. nih.gov A major focus of modern research is in the field of medicinal chemistry, where N-benzyl pyridinium derivatives are being designed and synthesized as potential inhibitors of cholinesterases. frontiersin.orgresearchgate.net This line of inquiry is particularly relevant to the development of therapeutic agents for Alzheimer's disease, with researchers aiming to mimic the structure and activity of established drugs like Donepezil (B133215). frontiersin.orgnih.govut.ac.ir

Beyond medicinal applications, pyridinium salts are pivotal in materials science and organic synthesis. They are investigated as components of functional polymers for applications such as the removal of hazardous metal ions from aqueous solutions. mdpi.com Furthermore, they serve as valuable catalysts in various organic transformations and are foundational to the development of novel redox-active molecules for use in cross-coupling reactions. nih.govoup.com

Overview of Key Research Avenues for this compound

While specific research literature on this compound is limited, its key research avenues can be inferred from the extensive studies on closely related N-benzyl pyridinium compounds. The primary areas of investigation for a compound of this structure would logically include its synthesis, its potential as a bioactive molecule, and its application in catalysis.

Synthesis: The most direct and conventional method for the synthesis of this compound is the quaternization reaction. This involves the reaction of 4-Benzylpyridine (B57826) with Benzyl (B1604629) chloride. rsc.org In this SN2 reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion. The product is the desired quaternary ammonium (B1175870) salt. The properties of the reactants are well-documented.

Table 1: Properties of Reactants for the Synthesis of this compound

| Property | 4-Benzylpyridine | Benzyl chloride |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N | C₇H₇Cl |

| Molecular Weight | 169.22 g/mol | 126.58 g/mol |

| Appearance | Liquid | Colorless liquid |

| Boiling Point | 287 °C | 179 °C |

| Density | 1.061 g/mL at 25 °C | 1.100 g/cm³ |

| CAS Number | 2116-65-6 | 100-44-7 |

Data sourced from references nih.govsigmaaldrich.com.

Key Research Applications:

Based on studies of analogous structures, the primary research avenues for this compound would include:

Medicinal Chemistry: A significant body of research exists on N-benzyl pyridinium salts as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govut.ac.ir Derivatives are often designed to understand structure-activity relationships, with modifications to both the benzyl group and the substituents on the pyridine ring influencing inhibitory potency. frontiersin.org

Catalysis: N-Benzyl pyridinium salts have been demonstrated to be effective catalysts for various organic reactions. For instance, they can catalyze the transformation of epoxides into cyclic acetals and other related compounds under mild conditions. oup.com

Materials Science: The pyridinium moiety can be incorporated into polymer chains. For example, poly(vinylbenzyl pyridinium salts) have been synthesized and used as efficient resins for the adsorption and removal of heavy metal ions like lead(II) and cadmium(II) from water. mdpi.com

Table 2: Potential Research Applications of this compound Based on Analogous Compounds

| Research Area | Application | Rationale/Example from Literature |

|---|---|---|

| Medicinal Chemistry | Cholinesterase Inhibition | N-benzyl pyridinium derivatives are designed as dual-binding site inhibitors of AChE, mimicking the action of Donepezil for potential Alzheimer's therapy. frontiersin.orgut.ac.ir |

| Organic Synthesis | Catalyst | N-benzyl pyridinium salts catalyze the reaction of epoxides with aldehydes and ketones to form cyclic acetals. oup.com |

| Materials Science | Functional Polymers | Polymeric structures containing vinylbenzyl pyridinium units are used as sorbents for removing hazardous metal ions from solutions. mdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

63722-09-8 |

|---|---|

Molecular Formula |

C19H18ClN |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

1-[(4-benzylphenyl)methyl]pyridin-1-ium;chloride |

InChI |

InChI=1S/C19H18N.ClH/c1-3-7-17(8-4-1)15-18-9-11-19(12-10-18)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+1;/p-1 |

InChI Key |

IQLOURQENGRWJO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 4 Benzylpyridinium Chloride and Analogues

Quaternization Routes for Pyridinium (B92312) Salt Formation

The formation of the pyridinium salt is achieved through the quaternization of the pyridine (B92270) nitrogen. This process involves the alkylation of the nitrogen atom, which transforms the neutral pyridine derivative into a positively charged pyridinium salt.

The most direct and conventional method for synthesizing Benzyl-4-benzylpyridinium chloride is the N-alkylation of 4-benzylpyridine (B57826) with benzyl (B1604629) chloride. This reaction is a classic example of a nucleophilic substitution, specifically an SN2 reaction. The lone pair of electrons on the nitrogen atom of the 4-benzylpyridine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This attack leads to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then becomes the counter-ion to the newly formed pyridinium cation.

This quaternization reaction is not limited to the parent compound and is widely applicable to a variety of substituted pyridines and benzyl halides. researchgate.net The reaction of N,N-dimethylalkylamines with benzyl chloride provides a well-studied parallel for this type of transformation. researchgate.net Similarly, derivatives such as (E)-4-styrylpyridines can be effectively quaternized with benzyl chloride, indicating the robustness of this method across various analogues. The presence of electron-donating groups on the pyridine ring can enhance its nucleophilicity, potentially accelerating the rate of quaternization.

The efficiency and yield of the N-alkylation reaction are highly dependent on the chosen reaction conditions. Key parameters that are frequently optimized include the solvent, temperature, and stoichiometry of the reactants.

Solvent Effects: The choice of solvent plays a critical role in the quaternization process. Polar aprotic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and butanone are commonly employed because they can solvate the forming cationic species without interfering with the nucleophile. researchgate.netgoogleapis.com A typical procedure involves refluxing the reactants in ACN. Interestingly, research has shown that the presence of water in the reaction system can significantly accelerate the reaction rate and increase the conversion of the tertiary amine to the quaternary ammonium (B1175870) salt. googleapis.com In one comparative study, a reaction in the presence of water reached 100% conversion in 3.3 hours, whereas the anhydrous reaction stalled at 73% conversion after 5 hours. googleapis.com The selection of the solvent can also simplify purification; for instance, using butanone was found to be convenient, requiring only a single recrystallization to obtain a pure product. researchgate.net

Temperature: The reaction temperature is another crucial variable. Quaternization reactions are often performed at elevated temperatures, such as at 50°C or under reflux conditions (e.g., 80°C in ACN), to ensure a reasonable reaction rate. google.com However, the temperature must be controlled, as excessive heat can lead to side reactions or degradation. In some cases, the temperature can influence the regioselectivity of the reaction or lead to rearrangements. For example, in the alkylation of a di(2-pyridyl)-triazole system with benzyl bromide, performing the reaction at room temperature in dichloromethane (B109758) yielded the kinetic product, while refluxing in acetonitrile led to a rearranged, thermodynamically more stable product. nih.gov

Stoichiometry and Concentration: The ratio of reactants can be adjusted to maximize the yield. Using a slight stoichiometric excess (1.2–1.5 equivalents) of the alkylating agent, benzyl chloride, is sometimes recommended to drive the reaction to completion. Furthermore, recent advancements in chemical synthesis have utilized continuous flow techniques coupled with Bayesian optimization to simultaneously optimize for both reaction yield and production rate (space-time yield) in the synthesis of pyridinium salts. ucla.edunih.gov This approach allows for superior control over reaction parameters compared to traditional batch processes and facilitates scalability. ucla.edunih.gov

| Parameter | Condition | Observation | Yield | Reference |

| Solvent | Acetonitrile (ACN) | Standard polar aprotic solvent for reflux conditions. | Good to High | googleapis.com |

| Water-containing organic solvent | Remarkably shortens reaction time and increases conversion. | Up to 100% | googleapis.com | |

| Butanone | Convenient solvent, simplifies purification. | High | researchgate.net | |

| Temperature | Room Temperature | Can favor the kinetic product and prevent rearrangements. | Varies | nih.gov |

| 50 - 80 °C (Reflux) | Increases reaction rate for efficient conversion. | Good to High | google.com | |

| Stoichiometry | Excess Benzyl Chloride | Drives reaction towards completion. | Optimized | |

| Technique | Continuous Flow & Bayesian Optimization | Simultaneously optimizes yield and production rate. | Optimized | ucla.edunih.gov |

The formation of this compound via the reaction of 4-benzylpyridine and benzyl chloride proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the reaction rate is dependent on the concentration of both the nucleophile (4-benzylpyridine) and the electrophile (benzyl chloride).

The mechanism involves a single concerted step:

Nucleophilic Attack: The nitrogen atom of the pyridine ring, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic methylene (B1212753) carbon atom of the benzyl chloride.

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken.

Leaving Group Departure: The chloride ion is expelled as the leaving group, and the N-C bond formation is completed. The resulting products are the 1-benzyl-4-benzylpyridinium cation and the chloride anion.

Pyridine and its derivatives are effective nucleophiles in this context. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes electrophilic substitution difficult but activates the ring for nucleophilic attack at the ortho (C2) and para (C4) positions. youtube.com However, in the quaternization reaction, it is the nitrogen atom itself that serves as the nucleophilic center. The resulting pyridinium salts are even more electron-deficient and highly activated towards subsequent nucleophilic attack on the ring itself, a property exploited in other synthetic transformations. youtube.comchemistry-online.com

Approaches for Introducing the 4-Benzyl Moiety

Before the final quaternization step can occur, the precursor 4-benzylpyridine must be synthesized. Alternatively, the 4-benzyl group can be introduced directly onto a pre-formed pyridinium salt. These methods focus on the formation of the crucial carbon-carbon bond at the 4-position of the pyridine ring.

One powerful strategy involves the regioselective addition of a benzyl nucleophile to a pyridinium salt that is activated by an N-substituent. This approach typically yields a dihydropyridine (B1217469) intermediate, which can then be oxidized to the desired 4-benzylpyridine.

The regioselectivity of the nucleophilic addition (C2 vs. C4) is a key challenge. The use of N-acylpyridinium salts has proven effective in directing nucleophiles to the 4-position. For instance, the reaction of N-acylpyridinium salts with Grignard reagents, such as benzylmagnesium chloride, provides a convenient method for the synthesis of 4-alkyl(aryl)pyridines. acs.org

Recent advances have demonstrated highly C4-selective additions. A method employing a chiral copper catalyst enables the asymmetric C4-selective addition of Grignard reagents to N-benzyl-3-cyanopyridinium salts. rug.nl While benzylmagnesium bromide itself led to a racemic product in this specific system, the methodology highlights the potential for controlling regioselectivity. rug.nl The addition of organozinc reagents to pyridinium salts has also been shown to proceed with complete regioselectivity for the 4-position under mild conditions. researchgate.net

| Reagent Type | N-Substituent | Catalyst/Additive | Regioselectivity | Product Type | Reference |

| Grignard Reagents | Acyl group | None | Highly C4-selective | 4-Alkyl(aryl)pyridines | acs.org |

| Grignard Reagents | Benzyl group (with C3-cyano) | Chiral Copper(I) Complex | Highly C4-selective | Chiral 1,4-Dihydropyridines | rug.nl |

| Organozinc Reagents | Protected Ribose | None | Completely C4-selective | 4-Alkyl-1,4-Dihydropyridines | researchgate.net |

This approach involves synthesizing 4-benzylpyridine from simpler, more readily available starting materials. A classic method involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343) to produce 4-benzylpyridine. wikipedia.orgchemicalbook.com Another historical method describes the direct reaction of pyridine with benzyl chloride in the presence of a copper catalyst, which produces a mixture of 2- and 4-benzylpyridine that must then be separated by fractional distillation. acs.org

More modern methods offer improved selectivity and scope. A recently developed strategy employs a removable blocking group derived from maleic acid. nih.gov This group temporarily attaches to the pyridine nitrogen, forming a pyridinium species that directs a Minisci-type decarboxylative alkylation to the C4-position with exquisite control. This allows for the synthesis of various 4-alkylated pyridines from pyridine itself, avoiding issues of regioisomerism. nih.gov Cross-coupling reactions, such as the Suzuki protocol, have also been employed to construct the C4-benzyl bond on related heterocyclic systems like piperidines, showcasing the power of palladium-catalyzed C-C bond formation in this context. organic-chemistry.org

Synthesis of Structurally Modified this compound Derivatives

The structural modification of this compound allows for the fine-tuning of its chemical and biological properties. Researchers have developed various synthetic strategies to introduce a wide array of functional groups and molecular fragments at different positions of the core scaffold. These methodologies can be broadly categorized into the introduction of substituents on the N-benzyl moiety, functionalization of the pyridine ring at positions other than the nitrogen and the 4-benzyl group, and the incorporation of fused heterocyclic systems.

Introduction of Substituents on the N-Benzyl Moiety

The N-benzyl group of this compound is a common site for synthetic modification. The introduction of various substituents on the phenyl ring of this moiety can significantly influence the compound's properties. The general synthetic approach involves the quaternization of a 4-benzylpyridine derivative with a substituted benzyl halide.

A general procedure for the synthesis of N-benzylpyridinium salts involves the reaction of a pyridine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide, often in a suitable solvent like acetonitrile. For instance, a library of N-benzylpyridinium-based compounds was synthesized by reacting p-substituted benzyl pyridinium bromides with α,β-unsaturated carbonyl compounds in refluxing acetonitrile. google.com This method allows for the introduction of a variety of substituents onto the N-benzyl ring.

In one study, a series of melatonin-derived benzylpyridinium bromides were synthesized. nih.gov This involved the reaction of the appropriate melatonin (B1676174) precursor with a substituted benzyl bromide. The nature of the substituent on the benzyl ring was found to be a critical determinant of the resulting compound's biological activity. For example, compound 116b in a reported series, which featured a specific substitution pattern on the N-benzyl group, exhibited significant activity. nih.gov

The reaction conditions for these syntheses are typically mild, often involving heating the reactants under reflux for a few hours. google.com The resulting pyridinium salts are usually obtained as solids and can be purified by filtration and washing with a suitable solvent like diethyl ether. google.com

Table 1: Examples of N-Benzyl Substituted this compound Derivatives

| Compound ID | N-Benzyl Substituent | Starting Materials | Reference |

| 7f | Unsubstituted Benzyl | (E)-4-phenylbut-3-en-2-one, pyridinecarboxaldehyde, benzyl bromide | google.com |

| 7g | Fluoro-substituted Benzyl | (E)-4-phenylbut-3-en-2-one, pyridinecarboxaldehyde, fluoro-substituted benzyl bromide | google.com |

| 8a | Unsubstituted Benzyl | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, pyridinecarboxaldehyde, benzyl bromide | google.com |

| 8b | Fluoro-substituted Benzyl | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, pyridinecarboxaldehyde, fluoro-substituted benzyl bromide | google.com |

| 116b | Melatonin-derived moiety | Melatonin precursor, substituted benzyl bromide | nih.gov |

Functionalization of the Pyridine Ring at Positions Other Than N- and 4-Benzyl

Functionalization of the pyridine ring of this compound at positions other than the nitrogen and the 4-benzyl group presents a synthetic challenge but offers a valuable route to novel analogues. The quaternization of the pyridine nitrogen significantly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. google.com However, strategic approaches can enable substitution at other positions.

One common strategy involves the synthesis of a pre-functionalized pyridine ring which is then subjected to N-benzylation and subsequent reaction to introduce the 4-benzyl group, or vice-versa. For example, the synthesis of 3-substituted pyridinium salts has been achieved through a two-step procedure involving the condensation of 3-aminopyridine (B143674) with 1-(hydroxymethyl)benzotriazole, followed by quaternization. researchgate.net

Another approach is the direct functionalization of a pyridine derivative prior to the formation of the benzylpyridinium salt. For instance, 2-chloronicotinic acid can undergo nucleophilic substitution with various amines and sulfonamides, and the resulting substituted nicotinic acid can then be further elaborated. researchgate.net The Hantzsch pyridine synthesis is a classical method that allows for the construction of substituted dihydropyridines from β-ketoesters, aldehydes, and ammonia, which can then be oxidized to the corresponding pyridines. youtube.com

The synthesis of coumarin-based N-benzyl pyridinium derivatives has been reported where both 3-pyridinium and 4-pyridinium intermediates were utilized. ut.ac.ir These were prepared by the nucleophilic substitution reaction between 4-hydroxycoumarin (B602359) and the corresponding pyridyl chloride derivative. The resulting intermediate was then reacted with a benzyl chloride derivative to yield the final N-benzyl pyridinium product. This methodology highlights the possibility of incorporating the benzyl-4-benzylpyridinium scaffold onto a molecule with a pre-existing substitution pattern on the pyridine ring.

Table 2: Synthetic Approaches for Pyridine Ring Functionalization

| Functionalization Strategy | Key Reagents/Intermediates | Target Position(s) | Reference |

| Synthesis from pre-functionalized pyridines | 3-aminopyridine, 1-(hydroxymethyl)benzotriazole | 3-position | researchgate.net |

| Nucleophilic substitution on pyridine ring | 2-chloronicotinic acid, amines/sulfonamides | 2-position | researchgate.net |

| Hantzsch Dihydropyridine Synthesis | β-ketoesters, aldehydes, ammonia | Various | youtube.com |

| Reaction of coumarins with pyridyl chlorides | 4-hydroxycoumarin, 3- or 4-pyridyl chloride | 3- or 4-position | ut.ac.ir |

Incorporation of Fused Heterocyclic Systems (e.g., Isochromanones, Coumarins, Quinazolinones, Phthalimides, Succinimides)

A prominent strategy for creating structurally diverse this compound analogues involves the incorporation of various fused heterocyclic systems. This approach often leads to hybrid molecules with potentially enhanced or novel biological activities.

Isochromanones: A series of 4-isochromanone hybrids bearing an N-benzyl pyridinium moiety have been designed and synthesized. tandfonline.com The synthesis of isochromanone-containing benzylpyridinium salts has also been reported where an isothiochromanone moiety was linked to an N-benzylpyridinium group. nih.gov In one instance, the unsubstituted benzyl group compound with an isothiochromanone moiety showed high potency. nih.gov

Coumarins: Coumarin (B35378) derivatives have been conjugated with the benzylpyridinium moiety. nih.gov A common synthetic route involves a nucleophilic substitution reaction between a hydroxycoumarin and a pyridyl chloride derivative, followed by quaternization with a benzyl halide. For example, a series of coumarin-based N-benzyl pyridinium derivatives were synthesized from 4-hydroxycoumarin and either 3- or 4-pyridyl chloride, followed by reaction with various benzyl chlorides. Another approach involves linking coumarins to the benzylpyridinium moiety via an amide spacer. nih.gov

Quinazolinones: The synthesis of quinazolinone derivatives is well-established and can be achieved through various methods, such as the condensation of anthranilic acid with amides (Niementowski synthesis) or the reaction of 2-aminobenzamides with aldehydes. researchgate.netvulcanchem.com While direct synthetic routes linking a quinazolinone to a this compound core are not extensively detailed in the provided context, the modular nature of these syntheses suggests that a quinazolinone moiety could be introduced, for example, by functionalizing one of the starting materials (e.g., the benzyl halide or the 4-benzylpyridine) with a quinazolinone group prior to the final quaternization step.

Phthalimides: Phthalimide (B116566) derivatives can be synthesized by reacting phthalic anhydride (B1165640) with an amine or by the reaction of potassium phthalimide with an alkyl halide. The incorporation of a phthalimide group into a this compound structure could be envisioned by using a phthalimide-containing benzyl halide in the quaternization of 4-benzylpyridine. For instance, N-(bromomethyl)phthalimide could serve as the alkylating agent.

Succinimides: Succinimide (B58015) derivatives are typically synthesized from succinic anhydride and an amine. Similar to phthalimides, a succinimide moiety could be introduced into the target structure by employing a succinimide-functionalized benzyl halide for the N-alkylation of 4-benzylpyridine.

Table 3: Synthetic Strategies for Incorporating Fused Heterocyclic Systems

| Fused Heterocycle | General Synthetic Approach | Key Starting Materials | Reference |

| Isochromanone | Linkage of isochromanone to N-benzylpyridinium | Isochromanone precursor, 4-benzylpyridine, benzyl halide | nih.govtandfonline.com |

| Coumarin | Conjugation via nucleophilic substitution and quaternization | Hydroxycoumarin, pyridyl chloride, benzyl halide | nih.gov |

| Quinazolinone | Condensation reactions | Anthranilic acid derivatives, amides/aldehydes | researchgate.netvulcanchem.com |

| Phthalimide | Reaction of potassium phthalimide with a halide | Potassium phthalimide, functionalized benzyl halide | |

| Succinimide | Reaction of succinic anhydride with an amine | Succinic anhydride, functionalized benzylamine |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For Benzyl-4-benzylpyridinium chloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon atom within the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyridinium (B92312) ring, the two benzyl (B1604629) groups, and the benzylic methylene (B1212753) bridges.

The quaternization of the pyridine (B92270) nitrogen by a benzyl group induces a significant downfield shift for the adjacent α-protons (H-2, H-6) and the β-protons (H-3, H-5) compared to its precursor, 4-benzylpyridine (B57826). chemicalbook.com The protons of the N-benzyl group are influenced by the positive charge on the nitrogen, while the protons of the 4-benzyl group are affected by the electron-withdrawing nature of the pyridinium ring.

Expected ¹H NMR Chemical Shifts (δ) in a suitable solvent (e.g., DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridinium α-H (2, 6) | ~9.0 - 9.3 | Doublet | Significantly downfield due to the adjacent positive nitrogen charge. |

| Pyridinium β-H (3, 5) | ~8.1 - 8.5 | Doublet | Downfield shift due to the ring's aromaticity and positive charge. |

| N-Benzyl Phenyl-H | ~7.4 - 7.6 | Multiplet | Protons on the phenyl ring attached to the nitrogen. |

| 4-Benzyl Phenyl-H | ~7.2 - 7.4 | Multiplet | Protons on the phenyl ring at the 4-position. |

| N-CH₂ (Benzylic) | ~5.7 - 5.9 | Singlet | Methylene protons of the benzyl group attached to nitrogen. |

| 4-CH₂ (Benzylic) | ~4.1 - 4.3 | Singlet | Methylene protons of the benzyl group at the 4-position. chemicalbook.com |

Note: The exact chemical shifts can vary based on the solvent and concentration.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the positively charged pyridinium ring are expected to be significantly deshielded and appear at a lower field.

Expected ¹³C NMR Chemical Shifts (δ):

| Carbon Atoms | Expected Chemical Shift (ppm) | Notes |

| Pyridinium C-4 | ~155 - 160 | Quaternary carbon, attached to the benzyl group. |

| Pyridinium C-2, C-6 | ~145 - 148 | Deshielded due to proximity to the nitrogen atom. |

| Pyridinium C-3, C-5 | ~128 - 132 | Aromatic carbons in the pyridinium ring. |

| N-Benzyl C-ipso | ~134 - 136 | Quaternary carbon of the phenyl ring attached to the CH₂ group. |

| 4-Benzyl C-ipso | ~137 - 139 | Quaternary carbon of the phenyl ring attached to the CH₂ group. |

| Phenyl C (ortho, meta, para) | ~126 - 132 | Aromatic carbons of both benzyl groups. |

| N-CH₂ (Benzylic) | ~63 - 65 | Benzylic carbon attached to the pyridinium nitrogen. nih.gov |

| 4-CH₂ (Benzylic) | ~38 - 40 | Benzylic carbon attached to the pyridinium C-4. |

Note: These are predicted values based on related structures and general NMR principles. nih.govorganicchemistrydata.org

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive assignment of complex structures like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. researchgate.net For this compound, COSY would establish the connectivity within the aromatic rings, for instance, showing correlations between the ortho, meta, and para protons of each benzyl group and between the α and β protons of the pyridinium ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, even if they are not directly bonded. huji.ac.il This is particularly useful for determining the molecule's conformation. Key NOE correlations would be expected between the N-benzylic (N-CH₂) protons and the α-protons (H-2, H-6) of the pyridinium ring. This confirms the spatial proximity of the N-benzyl group to the top of the pyridinium ring.

EXSY (Exchange Spectroscopy): This technique is used to investigate dynamic processes such as chemical or conformational exchange. huji.ac.il For a relatively rigid molecule like this compound under standard conditions, significant exchange phenomena are not typically expected, but EXSY could be used to study potential restricted rotation around the C-C or C-N single bonds at different temperatures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing complementary structural information to NMR.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of various functional groups. Research on the closely related bis(4-benzylpyridinium) tetrachlorocuprate(II) complex, which contains the same organic cation, provides valuable data for assigning the vibrational modes of this compound. researchgate.net

Key FT-IR Vibrational Bands for the 4-Benzylpyridinium Cation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2950 - 2850 | Medium-Weak | Aliphatic C-H stretching (from CH₂ groups) |

| ~1635 | Strong | C=C and C=N stretching of the pyridinium ring |

| ~1500 - 1400 | Strong | Aromatic ring skeletal vibrations |

| ~820 | Strong | C-H out-of-plane bending (pyridyl ring) |

| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene (B151609) ring) |

Data adapted from studies on bis(4-benzylpyridinium) tetrachlorocuprate(II). researchgate.net

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR data. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. The FT-Raman spectrum of the bis(4-benzylpyridinium) cation shows characteristic bands for the aromatic systems. researchgate.net

Key FT-Raman Bands for the 4-Benzylpyridinium Cation:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Very Strong | Aromatic C-H stretching |

| ~1610 | Medium | Aromatic ring C=C stretching |

| ~1215 | Medium | In-plane C-H bending |

| ~1030 | Strong | Pyridinium ring breathing mode |

| ~1000 | Very Strong | Benzene ring breathing mode (trigonal) |

Data adapted from studies on bis(4-benzylpyridinium) tetrachlorocuprate(II). researchgate.net The strong, sharp signals for the ring breathing modes are highly characteristic in the Raman spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight, elucidating molecular structure, and assessing sample purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile compounds, including quaternary ammonium (B1175870) salts like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI in positive ion mode is employed. The quaternary pyridinium nitrogen is permanently positively charged, and in solution, it exists as a cation with a chloride counter-ion. During the ESI process, the intact cation is transferred to the gas phase. Therefore, the mass spectrum is expected to show a prominent peak corresponding to the benzyl-4-benzylpyridinium cation, [M-Cl]⁺. The theoretical monoisotopic mass of the cation (C₁₉H₁₈N⁺) is approximately 260.1439 Da. The detection of this ion confirms the molecular mass of the cationic component of the salt.

| Ion | Expected m/z | Significance |

| [C₁₉H₁₈N]⁺ | ~260.14 | Molecular ion of the cation, confirming the core structure. |

| [C₁₉H₁₈N + Na]²⁺ | ~141.57 | Potential sodium adduct of the cation, sometimes observed. |

| [2(C₁₉H₁₈N) + Cl]⁺ | ~555.42 | Dimer of the cation with a chloride ion, possible at high concentrations. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, GC-MS is generally not suitable for the direct analysis of this compound. This is due to the compound's nature as a quaternary ammonium salt, which makes it non-volatile and thermally labile. Attempting to analyze it by GC would likely lead to decomposition in the hot injector port rather than volatilization.

Despite this limitation, GC-MS is an invaluable tool for assessing the purity of this compound by detecting volatile impurities that may be present from its synthesis. The synthesis of this compound typically involves the reaction of 4-benzylpyridine with benzyl chloride. nih.gov Therefore, unreacted starting materials or side-products from the synthesis can be identified using GC-MS.

| Potential Impurity | Molecular Weight ( g/mol ) | Significance |

| 4-Benzylpyridine | 169.22 | Unreacted starting material. sigmaaldrich.comnih.gov |

| Benzyl chloride | 126.58 | Unreacted starting material; a known mutagenic carcinogen. mdpi.comnih.gov |

| Toluene (B28343) | 92.14 | Potential precursor or solvent residue. nih.gov |

| Benzaldehyde | 106.12 | Oxidation product of benzyl chloride. nih.gov |

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Studies

Tandem mass spectrometry, or MS-MS, is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information about the parent ion. For this compound, the [M-Cl]⁺ cation (m/z ≈ 260.14) would be selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart. unt.edu

Studies on similar benzylpyridinium ions have shown that the primary fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the pyridinium ring. researchgate.netnih.govresearchgate.net This results in the loss of a neutral molecule and the formation of a stable carbocation. For this compound, two main fragmentation pathways are expected:

Loss of neutral 4-benzylpyridine to form a benzyl cation.

Loss of neutral toluene (from the benzyl group) is less common but possible through rearrangement.

The fragmentation pattern can help to confirm the identity and structure of the compound. nih.gov

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| ~260.14 | ~91.05 | C₇H₇ (Toluene) | Benzyl cation |

| ~260.14 | ~169.09 | C₁₂H₁₁N (4-Benzylpyridine) | Pyridinium cation |

| ~260.14 | ~184.09 | C₆H₅ (Phenyl) | 4-Benzylpyridinium fragment |

Electrochemical Characterization

Electrochemical methods are used to study the redox properties of a compound, providing insights into its electron transfer capabilities and potential applications in areas like catalysis or electronic materials.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The resulting current is measured, providing information about the reduction and oxidation processes of the analyte.

For this compound, the pyridinium moiety is the primary redox-active center. The electrochemical behavior of similar N-benzylpyridinium compounds has been studied, revealing that the pyridinium ion can undergo a one-electron reduction to form a neutral radical. pku.edu.cnnih.gov This reduction is typically reversible. The potential at which this reduction occurs is influenced by the substituents on the pyridine ring and the benzyl group. The presence of the electron-donating 4-benzyl group on the pyridine ring is expected to make the reduction slightly more difficult (occur at a more negative potential) compared to an unsubstituted N-benzylpyridinium salt.

The CV of this compound in a suitable non-aqueous solvent (like acetonitrile) with a supporting electrolyte would be expected to show a reversible reduction wave corresponding to the Py⁺/Py• redox couple.

| Redox Process | Expected Potential Range (vs. Ag/AgCl) | Description |

| Reduction (Py⁺ + e⁻ ⇌ Py•) | -0.7 V to -1.2 V | Reversible one-electron reduction of the pyridinium cation to a neutral radical. |

| Oxidation | > +1.5 V | Irreversible oxidation, likely involving the benzyl groups. |

Spectroelectrochemical Methods

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the spectral properties of a compound as a function of its oxidation state. nih.gov UV-Vis spectroelectrochemistry is particularly useful for studying pyridinium-based compounds, as the different oxidation states often have distinct absorption spectra. researchgate.netresearchgate.net

In a spectroelectrochemical experiment on this compound, a thin-layer cell would be used, allowing for both electrochemical control and spectroscopic monitoring. The UV-Vis spectrum of the initial solution containing the pyridinium cation (Py⁺) would be recorded. Then, a potential would be applied to reduce the cation to the neutral radical (Py•). The resulting changes in the UV-Vis spectrum would be monitored in real-time.

Pyridinium cations are typically colorless and absorb in the UV region. sielc.com Upon reduction to the neutral radical, a new, often intense, absorption band typically appears in the visible region, resulting in a colored solution. researchgate.net This color change is a hallmark of pyridinium radical formation. By analyzing the spectral changes as a function of the applied potential, it is possible to determine the absorption spectra of the different redox species and study the kinetics of the electron transfer process. Studies on related bipyridine complexes have successfully used these methods to elucidate complex redox mechanisms. nih.govunito.itmdpi.com

Mechanistic Research and in Vitro Biological Activity Studies

Cholinesterase Inhibition Research

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the symptomatic cognitive decline in Alzheimer's disease. nih.govfrontiersin.org Benzylpyridinium salts have been designed to mimic the structure of donepezil (B133215), an approved AChE inhibitor, leading to investigations into their efficacy and mechanism of action against these enzymes. nih.govfrontiersin.org

A multitude of studies have synthesized and evaluated various derivatives of the N-benzylpyridinium scaffold for their ability to inhibit AChE. The potency of these compounds is highly dependent on the nature and position of substituents on the benzyl (B1604629) and other associated rings.

For instance, a series of coumarin (B35378) derivatives bearing an N-benzylpyridinium moiety showed potent AChE inhibition, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range, significantly more potent than the reference drug donepezil in those studies. frontiersin.org Another study on isothio- and isoselenochromanone derivatives with an N-benzylpyridinium group also reported compounds with IC₅₀ values more potent than donepezil. frontiersin.org Specifically, an isothiochromanone derivative with an unsubstituted benzyl group showed an IC₅₀ value of 2.7 nM, which was 4.7 times more potent than donepezil in the same assay. nih.gov

The substitution pattern on the benzyl ring plays a critical role. In one series, a compound with a 2-chloro substituent on the benzyl ring was the most potent, with an IC₅₀ value of 0.18 µM. acs.org Moving the chlorine to the meta-position decreased activity tenfold, and a para-chloro substitution resulted in poor inhibitory activity. acs.org Similarly, in another series, a 2-chloro substitution on the benzyl group yielded the highest anti-AChE activity (IC₅₀ = 0.89 μM). nih.gov The presence of halogens like fluorine and chlorine can significantly influence activity; for example, a derivative with a 2,4-dichloro substitution on the N-benzyl group showed high potency with an IC₅₀ of 0.044 µM. nih.gov

| Compound Series | Substituent/Feature | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Aporphine-benzylpyridinium Conjugate | (rac)-2-Cl | 0.18 | acs.org |

| Aporphine-benzylpyridinium Conjugate | (S)-2-Cl | 0.06 | acs.org |

| Aporphine-benzylpyridinium Conjugate | (rac)-H | 0.35 | acs.org |

| Aporphine-benzylpyridinium Conjugate | (rac)-3-Cl | 2.15 | acs.org |

| Methoxy-naphthyl-pyridinium Styryl | 4-F-benzyl | 0.176 | nih.govacs.org |

| Coumarin-N-benzyl Pyridinium (B92312) | Specific derivative (5l) | 0.247 | ut.ac.ir |

| Chroman-4-one-N-benzyl Pyridinium | 2,3-dibromo | 0.048 | nih.gov |

While AChE is the primary target in early Alzheimer's disease, BuChE levels increase as the disease progresses, making it an important secondary target. nih.govacs.org Consequently, the inhibitory activity of benzylpyridinium derivatives against BuChE has also been evaluated.

In a series of methoxy-naphthyl-linked N-benzyl pyridinium styryls, replacing a phenyl ring with a naphthalene (B1677914) ring significantly improved the inhibitory potential against BuChE. nih.govacs.org The most potent dual inhibitor from this series, compound 7av, had a BuChE IC₅₀ value of 0.37 µM. nih.govacs.org Aporphine-benzylpyridinium conjugates also showed BuChE inhibitory activity, though often less potent than their AChE inhibition. acs.org For example, the compound (rac)-7g, which was a potent AChE inhibitor (IC₅₀ = 0.18 µM), had a BuChE IC₅₀ of 0.71 µM. acs.org In contrast, some N-benzyl benzamide (B126) derivatives were developed as highly selective BuChE inhibitors, with IC₅₀ values ranging from picomolar to nanomolar. nih.gov

| Compound Series | Substituent/Feature | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Aporphine-benzylpyridinium Conjugate | (rac)-2-Cl | 0.71 | acs.org |

| Aporphine-benzylpyridinium Conjugate | (S)-2-Cl | 1.82 | acs.org |

| Aporphine-benzylpyridinium Conjugate | (rac)-H | 1.33 | acs.org |

| Aporphine-benzylpyridinium Conjugate | (rac)-2,6-diF | 0.97 | acs.org |

| Methoxy-naphthyl-pyridinium Styryl | 4-F-benzyl | 0.37 | nih.govacs.org |

| Coumarin-N-benzyl Pyridinium | Specific derivative (5l) | 1.68 | ut.ac.ir |

Inhibiting both AChE and BuChE is considered a more beneficial strategy for managing Alzheimer's disease. nih.govacs.org Several studies have focused on developing N-benzylpyridinium derivatives as dual inhibitors. The selectivity index (SI), calculated as the ratio of BuChE IC₅₀ to AChE IC₅₀, is used to assess whether a compound is selective for one enzyme or acts as a dual inhibitor.

A series of methoxy-naphthyl-linked pyridinium styryls were optimized to act as dual ChE inhibitors. nih.govacs.org The lead compound, 7av, exhibited potent dual inhibition with an SI that indicated a slight preference for AChE but potent activity against both enzymes. nih.govacs.org In contrast, studies on aporphine-benzylpyridinium conjugates revealed that while many compounds inhibited both enzymes, their selectivity varied greatly depending on the stereochemistry and substitution pattern. acs.org For example, the (S)-enantiomer of the 2-chloro substituted compound was highly selective for AChE (SI = 30.3), whereas its (R)-enantiomer was relatively non-selective (SI = 0.8). acs.org

To understand the mechanism of inhibition, enzyme kinetic studies are performed. These analyses, often visualized using Lineweaver-Burk plots, determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ).

For a potent dual cholinesterase inhibitor derived from a pyridinium styryl scaffold (compound 7av), enzyme kinetics revealed a non-competitive mode of inhibition for both AChE and BuChE. nih.govacs.org The Kᵢ values were determined to be 0.046 µM for AChE and 0.115 µM for BuChE. nih.govacs.org Similarly, a coumarin-based N-benzyl pyridinium derivative (compound 5l) was also found to be a non-competitive inhibitor of AChE, with a Kᵢ value of 0.356 µM. ut.ac.ir This non-competitive or mixed-type inhibition suggests that these molecules can bind to the enzyme at a site distinct from the substrate-binding active site. ut.ac.ir

| Compound | Enzyme | Inhibition Type | Kᵢ (µM) | Reference |

|---|---|---|---|---|

| Methoxy-naphthyl-pyridinium Styryl (7av) | AChE | Non-competitive | 0.046 | nih.govacs.org |

| Methoxy-naphthyl-pyridinium Styryl (7av) | BuChE | Non-competitive | 0.115 | nih.govacs.org |

| Coumarin-N-benzyl Pyridinium (5l) | AChE | Non-competitive | 0.356 | ut.ac.ir |

The active site of AChE contains a narrow gorge with two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance. ut.ac.ir Many potent inhibitors are designed to interact with both sites simultaneously, effectively blocking the gorge.

Molecular docking studies have provided significant insight into how N-benzylpyridinium derivatives achieve their inhibitory effects. For the potent, non-competitive inhibitor 7av, docking simulations showed that the compound occupies the active-site gorge and engages in hydrophobic interactions with residues in both the CAS and PAS domains. nih.govacs.org Specifically, the N-benzyl moiety was oriented towards the CAS, while the naphthalene ring was positioned toward the PAS, where it formed a π-π stacking interaction with the Trp286 residue. nih.govacs.org Similarly, docking of a potent coumarin-based inhibitor revealed that it also occupied both the CAS and PAS binding sites of the AChE enzyme. ut.ac.ir Aporphine-benzylpyridinium conjugates are also believed to achieve their high potency through this dual-binding-site mode. acs.org

Antimicrobial Activity Research

Quaternary ammonium (B1175870) salts, including pyridinium derivatives, are known for their antimicrobial properties, which stem from their ability to disrupt bacterial cell membranes. nih.govchemrj.org Research has been conducted to synthesize and evaluate the antibacterial and antifungal activities of various benzylpyridinium salts.

In one study, a series of substituted benzylidenehydrazinylpyridinium derivatives were screened against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov The results showed that the compounds generally had stronger activity against the Gram-positive bacterium (S. aureus) than against Gram-negative bacteria. nih.gov The antimicrobial efficacy was influenced by the length of the side chain on the pyridinium nitrogen, with a 3-phenylpropyl chain showing the highest activity. nih.gov For example, the most active compound in the series had a minimum inhibitory concentration (MIC) of 4 µg/mL against S. aureus. nih.gov

Another study investigated 3-(N-arylcarboxamido)-N-benzyl halides and found that all synthesized salts had reasonable antimicrobial activity. chemrj.org The nature of the anionic halogen was found to be a factor, with iodide-containing salts being more active than their chloride and bromide counterparts against the majority of tested bacterial and fungal strains. chemrj.org The size of the aromatic group also played a role, with naphthoylamino derivatives showing the highest activity, likely due to improved interaction with and penetration of bacterial membranes. chemrj.org

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzylidenehydrazinylpyridinium derivative (3d) | Staphylococcus aureus | 4 | nih.gov |

| Benzylidenehydrazinylpyridinium derivative (2d) | Staphylococcus aureus | 8 | nih.gov |

| Benzylidenehydrazinylpyridinium derivative (4d) | Staphylococcus aureus | 8 | nih.gov |

In Vitro Biocidal Efficacy against Bacterial Strains and Fungi

There is no specific information available in the reviewed literature regarding the in vitro biocidal efficacy of Benzyl-4-benzylpyridinium chloride against specific bacterial strains or fungi. While quaternary pyridinium compounds, in general, are known to possess antimicrobial properties, the specific activity of this compound, including data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, has not been reported. sci-hub.setandfonline.comnih.govnih.govbenthamdirect.com

Elucidation of Microbial Cell Membrane Disruption Mechanisms

In the absence of biocidal efficacy studies for this compound, there is consequently no research elucidating its specific mechanisms of microbial cell membrane disruption. The general mechanism for antimicrobial quaternary ammonium compounds involves the interaction of the cationic head with the negatively charged bacterial cell membrane, leading to a loss of membrane integrity. However, the precise way in which the benzyl and 4-benzyl substitutions of the target compound would influence this process has not been investigated.

Neuroprotective Effects in Cellular Models (e.g., PC12 Cell Protection)

There is no published research on the neuroprotective effects of this compound in cellular models such as PC12 cells. The neuroprotective potential of various other benzylpyridinium compounds has been explored, often in the context of protecting cells from oxidative stress or amyloid-β-induced toxicity. nih.govtandfonline.comresearchgate.net

General Interactions with Biological Macromolecules and Enzymes

Modulation of Neuronal Receptors and Ion Channels in Research Models

There is a lack of research on the modulation of neuronal receptors and ion channels by this compound. While some benzylpyridinium derivatives have been investigated for their interactions with nicotinic receptors, this has not been explored for the specific compound of interest. frontiersin.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of N-Benzyl Moiety Substitutions on Biological Activity Profiles

The N-benzyl group of the benzyl-4-benzylpyridinium core serves as a critical interaction domain with biological targets. Alterations to this moiety, through the introduction of various substituents, have been shown to profoundly modulate the compound's activity.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the N-benzyl ring play a crucial role in determining the biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been systematically studied to understand their impact.

Research indicates that the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), can significantly enhance inhibitory activity against certain enzymes like acetylcholinesterase (AChE). For instance, the presence of a chlorine atom on the N-benzyl ring has been shown to increase potency. acs.orgnih.gov In one study, a derivative with a 2-chloro substitution on the benzyl (B1604629) ring (compound 7c) demonstrated a surge in activity against both AChE and butyrylcholinesterase (BChE). acs.org Conversely, the substitution of a powerful electron-withdrawing nitro group (-NO2) on the benzyl moiety has been found to decrease efficacy against both AChE and BChE. acs.org

Interactive Table: Effect of N-Benzyl Substituents on AChE Inhibitory Activity

| Compound ID | N-Benzyl Substituent | Activity (IC50) | Reference |

| 7a (analogue) | Unsubstituted | - | acs.org |

| 7b (analogue) | 2-Methyl | Decreased vs 7a | acs.org |

| 7c (analogue) | 2-Chloro | Increased vs 7a | acs.org |

| 7h (analogue) | 2-Nitro | Reduced vs 7a | acs.org |

| 108d (analogue) | Unsubstituted | 47.10 nM | frontiersin.org |

| 108e (analogue) | 2-Methyl | 5.2 nM | frontiersin.org |

| 108a (analogue) | 2-Chloro | 0.44 nM | frontiersin.org |

| 108f (analogue) | 2-Methoxy | 6.6 nM | frontiersin.org |

| 108g (analogue) | 4-Nitro | 590 nM | frontiersin.org |

Positional Isomerism and its Impact on Potency and Selectivity

The position of a substituent on the N-benzyl ring is a critical determinant of biological potency and selectivity. researchgate.net Studies have consistently shown that altering the substitution pattern (ortho, meta, or para) can lead to dramatic differences in activity.

For halogen substituents, the position on the benzyl moiety significantly affects anti-AChE activity. frontiersin.org For example, in one series of compounds, the order of activity was found to be ortho > meta > para. frontiersin.org Specifically, a compound with a chlorine at the ortho-position (2-position) of the N-benzyl ring was the most potent inhibitor in its series. nih.gov Another study confirmed this trend, showing that a 2-chloro substituted analog had an IC50 of 1.46 nM, while the 3-chloro and 4-chloro analogs had IC50 values of 10.3 nM and 653.4 nM, respectively. frontiersin.org This demonstrates a clear preference for ortho substitution. In contrast, diverse substituents at the 4-position (para) of the benzyl group often lead to a reduction in AChE inhibitory activity. frontiersin.org

This positional dependence is crucial for rational drug design, as it allows for the fine-tuning of a molecule's interaction with its target's binding site to achieve optimal potency and selectivity. researchgate.netnih.gov

Interactive Table: Impact of Positional Isomerism on AChE Inhibitory Activity

| Compound ID | N-Benzyl Substituent Position | Activity (IC50) | Reference |

| 108c (analogue) | 2-Chloro (ortho) | 1.46 nM | frontiersin.org |

| 108o (analogue) | 3-Chloro (meta) | 10.3 nM | frontiersin.org |

| 108p (analogue) | 4-Chloro (para) | 653.4 nM | frontiersin.org |

| (rac)-7g (analogue) | 2-Chloro (ortho) | 0.18 µM | nih.gov |

| (rac)-7h (analogue) | 3-Chloro (meta) | >1.8 µM (approx. 10x lower) | nih.gov |

| (rac)-7i (analogue) | 4-Chloro (para) | Poor activity | nih.gov |

Impact of the 4-Benzyl Moiety and its Substituents on Activity

Interestingly, the presence of substituents on this benzyl moiety often leads to a decrease in inhibitory activity. frontiersin.org For example, with the exception of fluorine, which is similar in size to hydrogen, the introduction of other groups at the 4-position of this benzyl moiety has been shown to diminish the inhibitory potency of the compounds. frontiersin.orgfrontiersin.org This suggests that for certain biological targets, a sterically unencumbered 4-benzyl group may be preferred for optimal binding and activity.

Role of Ancillary Heterocyclic Moieties on Biological Performance

To enhance biological performance and explore multi-target interactions, the benzyl-4-benzylpyridinium scaffold has been conjugated with other heterocyclic moieties. chemijournal.comnih.gov These hybrid molecules often exhibit significantly improved potency and can even gain new biological activities.

For instance, linking the N-benzylpyridinium moiety to a coumarin (B35378) scaffold has yielded highly potent AChE inhibitors. frontiersin.orgfrontiersin.orgut.ac.ir In one such series, a hybrid compound exhibited an IC50 value of 0.11 nM, which was substantially more potent than the reference drug donepezil (B133215). frontiersin.orgfrontiersin.org Similarly, conjugating the N-benzylpyridinium core with curcumin (B1669340), a natural product with known antioxidant properties, has produced potent AChE inhibitors. nih.govnih.gov One such curcumin derivative with an unsubstituted benzyl moiety was found to be the most potent among its series, with an IC50 value of 7.5 nM against AChE. nih.govnih.gov

The incorporation of an aporphine (B1220529) alkaloid core with an N-benzylpyridinium group also significantly boosted AChE inhibitory activity. nih.gov These findings underscore the utility of molecular hybridization, where combining different pharmacophores can lead to synergistic effects and the development of novel therapeutic candidates. chemijournal.com

Interactive Table: Activity of Benzylpyridinium Hybrids with Ancillary Moieties

| Compound ID | Ancillary Moiety | Target | Activity (IC50) | Reference |

| 5a (analogue) | Coumarin | AChE | 0.11 nM | frontiersin.orgfrontiersin.org |

| 21a (analogue) | Coumarin | AChE | 0.038 µM | frontiersin.orgfrontiersin.org |

| 7f (analogue) | Curcumin | AChE | 7.5 nM | nih.govnih.gov |

| (rac)-7a (analogue) | Aporphine | AChE | 0.35 µM | nih.gov |

Rational Design Principles for Enhanced Target Binding and Selectivity

The development of potent and selective inhibitors based on the benzyl-4-benzylpyridinium scaffold is increasingly guided by rational design principles. nih.govacs.org A key strategy involves designing molecules that can effectively interact with specific regions within the target's binding site. For example, in the context of AChE, inhibitors are often designed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov

Molecular docking and other computational methods are invaluable tools in this process. nih.gov These techniques allow researchers to visualize how a compound fits into the binding pocket of a target protein and to predict the interactions that stabilize the complex. For example, docking studies have shown that the pyridinium (B92312) ring of a potent inhibitor can form favorable aromatic interactions with key amino acid residues like phenylalanine at the CAS of AChE, while another part of the molecule, such as a vanillin (B372448) moiety in a curcumin hybrid, can interact with tryptophan residues at the PAS. nih.gov

By understanding these interactions, chemists can make informed decisions about which modifications are likely to improve binding affinity and selectivity, thereby accelerating the discovery of more effective drug candidates. nih.govacs.org

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as Alzheimer's, has spurred the development of multi-target directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. nih.gov This approach is seen as a promising strategy to address multifaceted disease pathologies more effectively than single-target agents. sci-hub.senih.gov

The benzylpyridinium scaffold, and the closely related N-benzylpiperidine nucleus, are considered privileged structures in the design of MTDLs for neurodegenerative diseases. sci-hub.senih.govsci-hub.se For instance, researchers have designed and synthesized N-benzylpiperidine analogs as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes implicated in Alzheimer's disease. nih.govresearchgate.net

The design of these MTDLs often involves combining the pharmacophoric elements required for interacting with each target into a single molecule. The ultimate goal is to create a compound with a balanced activity profile against the desired targets, potentially leading to a more effective therapeutic outcome. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Enzyme Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Benzyl-4-benzylpyridinium chloride," docking simulations can elucidate its potential as an enzyme inhibitor. For instance, studies on related N-benzyl pyridinium (B92312) derivatives have shown inhibitory activity against enzymes like Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is implicated in Alzheimer's disease. nih.gov

A hypothetical molecular docking study of "this compound" against a target enzyme, such as acetylcholinesterase (AChE), a common target for pyridinium-based compounds, would involve preparing the 3D structures of both the ligand ("this compound") and the enzyme. The simulation would then explore various binding poses of the ligand within the enzyme's active site, calculating a binding affinity score for each pose. The results would likely highlight key interactions, such as pi-pi stacking between the benzyl (B1604629) and pyridinium rings of the ligand and aromatic residues in the enzyme's active site, as well as electrostatic interactions from the positively charged pyridinium nitrogen.

A recent study on pyxinol derivatives targeting NF-κB utilized molecular docking to screen for potential active derivatives, selecting those with a minimum estimated binding affinity (ΔGbinding) of less than -7.0 kcal/mol for further investigation. mdpi.com Similarly, docking studies on benzimidazole (B57391) derivatives against protein kinase inhibitors have been used to evaluate their inhibitory potential. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound against Acetylcholinesterase (AChE)

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | Trp84, Tyr334 | Pi-pi stacking |

| 2 | -7.9 | Asp72 | Ionic interaction |

| 3 | -7.5 | Phe330 | Hydrophobic interaction |

This table is illustrative and based on typical interactions observed for similar compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. An MD simulation of "this compound" bound to an enzyme would start with the best-docked pose. The system would be solvated in a water box with counter-ions to neutralize the charge, and the simulation would be run for a duration of nanoseconds to microseconds. nih.gov

The resulting trajectory would be analyzed to assess the stability of the binding. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would indicate if the complex remains stable over time. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can reveal which parts of the protein are most affected by ligand binding. Network visualization and clustering algorithms can be employed to analyze the conformational sampling during the simulation. nih.gov

MD simulations of edaravone (B1671096) N-benzyl pyridinium derivatives have been used to support molecular docking findings by confirming the stability of crucial interactions with BACE-1 active site residues over a 100 ns simulation. nih.gov Steered molecular dynamics (sMD) simulations have also been used to investigate the pathways of ligand entry and exit from enzyme active sites. plos.org For "this compound," MD simulations would be crucial in validating the docking predictions and providing a dynamic picture of the binding interactions. The use of periodic boundary conditions and the inclusion of salt are important considerations for robust MD simulations. biorxiv.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Vibrational Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov For "this compound," DFT calculations can provide a wealth of information about its intrinsic properties. These calculations can be performed using various basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and compute electronic parameters. nih.gov

The electronic structure can be characterized by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other molecules.

Vibrational properties, such as the infrared (IR) and Raman spectra, can also be predicted using DFT. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Theoretical calculations of electronic spectra (UV-Vis) can also be performed to aid in the characterization of the compound. nih.govresearchgate.net

Table 2: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 15.3 D | Measures the polarity of the molecule |

These values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like pyridinium salts, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

To build a QSAR model for "this compound" and its analogues, a dataset of compounds with known biological activities (e.g., antimicrobial IC50 values) would be required. nih.govresearchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA). nih.gov

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model, once validated, could be used to predict the activity of "this compound" and to design new derivatives with potentially enhanced activity. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives successfully guided the design and synthesis of new antibacterial compounds. nih.gov

Prediction of Reaction Mechanisms and Pathways

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions. For "this compound," this could involve studying its synthesis or its potential degradation pathways. The synthesis of pyridinium salts often involves the reaction of a pyridine (B92270) with an alkyl halide. wikipedia.org Computational methods can model the transition states and intermediates of such reactions to determine the most likely reaction pathway and to calculate the activation energies.

For instance, the synthesis of N-substituted pyridinium salts can proceed via different mechanisms, and computational studies can help to understand the factors that favor one pathway over another. nih.govrsc.org DFT calculations can be used to investigate the thermodynamics and kinetics of the reaction, providing insights that are valuable for optimizing reaction conditions. nih.gov The study of deamination reactions of alkylpyridinium salts has utilized a combination of computation and electrochemistry to delineate the steric and electronic effects on the reaction steps. nih.gov Similarly, the reactivity of pyridine towards electrophiles and nucleophiles can be rationalized through computational analysis of its electronic structure. wikipedia.org

Applications in Chemical Research and Materials Science

Utility as an Intermediate in Complex Organic Synthesis

The role of Benzyl-4-benzylpyridinium chloride as a synthetic intermediate is primarily linked to the reactivity of the pyridinium (B92312) salt structure. The synthesis of the core structure itself highlights its position as a product of sequential reactions. The precursor, 4-benzylpyridine (B57826), can be formed, and the subsequent quaternization with benzyl (B1604629) chloride yields the final compound. This process of N-alkylation is a fundamental reaction in forming pyridinium salts .

In more complex synthetic strategies, pyridinium salts are valuable intermediates. For instance, research has shown that pyridinium salts formed in situ from a pyridine (B92270) derivative (like lutidine) and a benzyl chloride can act as a key reactive intermediate in cooperative catalytic cycles. nih.gov In these systems, the formation of the pyridinium salt lowers the reduction potential of the benzyl group, facilitating subsequent single-electron transfer steps to generate benzyl radicals for C-C bond formation. nih.gov This demonstrates the utility of the benzylpyridinium moiety as a transient but crucial species for enabling challenging chemical transformations.

Furthermore, the benzylpyridinium framework is a foundational element in the design of more elaborate molecules. For example, it has been used as a scaffold for creating derivatives with biological activity, where the core salt is further functionalized. ut.ac.irnih.gov In these multi-step syntheses, the initial formation of a benzylpyridinium salt is a critical step upon which the final complex product is built ut.ac.ir.

Catalytic Applications in Chemical Reactions

The cationic and electrophilic nature of this compound and its analogs underpins their use in catalysis.

N-benzylpyridinium salts are recognized as effective initiators for cationic polymerization. oup.com The mechanism involves the benzyl group acting as a carbocation precursor, which initiates the polymerization of monomers like styrene (B11656) or epoxides. oup.comoup.com The pyridinium cation itself can activate monomers, and its stability influences the control over the polymerization process.

In the cationic polymerization of styrene using an N-benzyl pyridinium salt, a polymeric cationic species can be isolated. oup.com This resulting polymer, which retains a terminal pyridinium salt structure, is itself active and can initiate the polymerization of other monomers, such as epoxides, to form block copolymers. oup.com This showcases the role of the benzylpyridinium structure not just in initiating polymerization but also in creating advanced polymer architectures. The effectiveness of related compounds, such as 1-benzyl-4-methylpyridinium chloride, has also been noted in the context of assessing performance in polymerization reactions vulcanchem.com.

Research into N-benzylpyridinium salts has explored their function as thermally latent catalysts. acs.org Latency is a critical property for thermosetting compositions, such as those involving epoxy resins, where the catalyst must remain inactive at room temperature during formulation and application, only becoming active upon heating to initiate the curing process. N-benzylpyridinium salts can exhibit this behavior, with their catalytic activity for ring-opening polymerization of epoxides being triggered at elevated temperatures. acs.org This thermal activation allows for a controlled curing process, which is essential in many industrial applications for adhesives, coatings, and composites.

Research into Corrosion Inhibition Mechanisms

Benzyl-substituted N-benzylpyridinium chlorides are effective corrosion inhibitors for various metals, including steel and zinc, particularly in acidic environments. researchgate.netapchem.com Their efficacy is rooted in their ability to adsorb onto the metal surface and form a protective barrier that insulates the metal from the corrosive medium.

The primary mechanism of action for this compound as a corrosion inhibitor is its adsorption onto the metal surface. This process is driven by several interactions.

Electrostatic Attraction: In acidic solutions containing ions like chloride, the metal surface tends to acquire a negative charge. The positively charged nitrogen atom of the pyridinium ring is electrostatically attracted to this anionic surface.

Van der Waals Forces: The large, nonpolar benzyl groups contribute to the adsorption through van der Waals interactions with the surface.

Chemisorption: There can also be an element of chemical adsorption, where the π-electrons of the pyridine and benzyl aromatic rings interact with the vacant d-orbitals of the iron atoms on the steel surface.

| Parameter | Description | Typical Finding |

|---|---|---|

| Adsorption Type | The nature of the bond between the inhibitor and the metal surface. | Mixed (Physisorption and Chemisorption) |

| Adsorption Isotherm | A model describing the equilibrium of adsorption on a surface. | Langmuir Isotherm |

| Driving Forces | The primary interactions responsible for adsorption. | Electrostatic attraction, π-orbital interactions, van der Waals forces |

The adsorption of this compound molecules onto the metal surface results in the formation of a thin, protective film. This film acts as a physical barrier, blocking the active sites on the metal from contact with corrosive agents like H⁺ ions and Cl⁻ ions in acid.

| Inhibitor System | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 3-(cyclohex-3-enyl)pyridiniobenzyl chloride | Steel | Mineralized Water | 95.1 - 98.9 |

| Alkyl Pyridine Benzyl Quaternary Ammonium (B1175870) Chloride | Steel | Oilfield Brine | High (Formulation Base) |

Development of Novel Antimicrobial Materials (e.g., Polymer Integration)

The development of materials with inherent antimicrobial properties is a significant area of research aimed at combating the spread of pathogenic microorganisms. This compound and related pyridinium compounds have been investigated for their potential as building blocks for such materials, particularly through their integration into polymer structures. The cationic nature of the pyridinium ring is crucial to its antimicrobial activity, as it can interact with and disrupt the negatively charged cell membranes of bacteria.

The integration of benzylpyridinium moieties into polymer backbones can be achieved through various polymerization techniques. This creates materials with non-leaching antimicrobial surfaces, which are advantageous over materials that release biocides into the environment. These covalently bound antimicrobial polymers offer long-lasting activity and reduce the risk of environmental contamination and the development of microbial resistance.